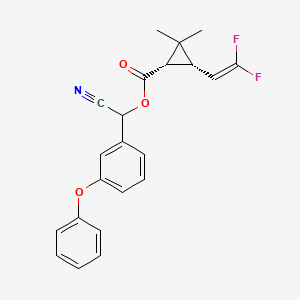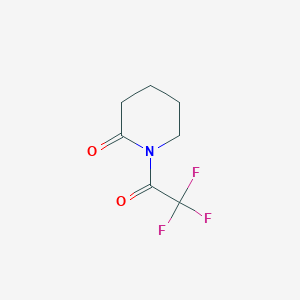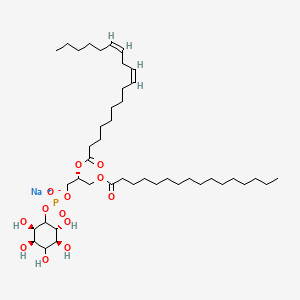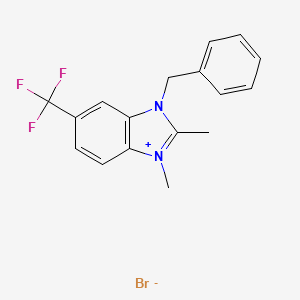
3-Bromo-4-carboxyphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-carboxyphenylboronic acid: is an organoboron compound with the molecular formula C7H6BBrO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the third position and a carboxyl group at the fourth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-carboxyphenylboronic acid typically involves the bromination of 4-carboxyphenylboronic acid. The process begins with the amidation of bromobenzoic acid with diisopropylamine to form 4-bromo-N,N-diisopropylbenzamide. This intermediate undergoes a substitution reaction at low temperatures (-75 to -80°C) in dry tetrahydrofuran to yield (4-(diisopropylcarbamyl)phenyl)boric acid. Finally, hydrolysis of this intermediate in the presence of lithium hydroxide monohydrate produces this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-carboxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), aryl or vinyl halides.
Conditions: Typically performed in an organic solvent such as toluene or ethanol, under mild temperatures (50-100°C).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-4-carboxyphenylboronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. These reactions are crucial for constructing complex organic molecules with high precision .
Biology and Medicine: In biological research, boronic acids, including this compound, are used as enzyme inhibitors. They can inhibit serine proteases and other enzymes, making them valuable tools in drug discovery and development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it a key reagent in the production of high-performance materials .
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-carboxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst. The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the new carbon-carbon bond . This process is highly efficient and allows for the precise formation of biaryl compounds.
Comparación Con Compuestos Similares
- 4-Carboxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: Compared to 4-Carboxyphenylboronic acid, 3-Bromo-4-carboxyphenylboronic acid has a bromine substituent, which can influence its reactivity and selectivity in coupling reactions. The presence of the bromine atom can enhance the compound’s ability to participate in cross-coupling reactions, making it a more versatile reagent in organic synthesis .
Propiedades
Fórmula molecular |
C7H6BBrO4 |
|---|---|
Peso molecular |
244.84 g/mol |
Nombre IUPAC |
4-borono-2-bromobenzoic acid |
InChI |
InChI=1S/C7H6BBrO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11) |
Clave InChI |
KCVAVLJJWWMHEY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C(=O)O)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[Butyl(methyl)amino]-2-nitrobenzoic acid](/img/structure/B13411450.png)

![3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid](/img/structure/B13411467.png)





![[(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13411500.png)



